![molecular formula C18H20N6OS B2802226 (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(methylthio)phenyl)methanone CAS No. 2320889-04-9](/img/structure/B2802226.png)

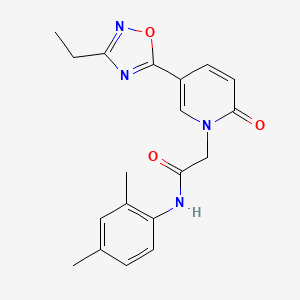

(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(methylthio)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds involves primarily four routes . Route a involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .Chemical Reactions Analysis

A new series of compounds were efficiently synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol 1, acetyl acetone 2, various aromatic and heterocyclic aldehydes 3 and phenacyl bromides 4 . All the newly synthesized compounds were tested for their antiviral and antitumoral activity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were reported in a study . The compound was a white solid with a 1H NMR (300 MHz, DMSO-d6) spectrum showing various peaks . The mass spectral analysis of a similar compound showed a molecular ion peak at m/z 445 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Activity

Research into triazolo-thiadiazine derivatives has uncovered compounds with promising in vitro anticoronavirus and antitumoral activity , suggesting a potential for therapeutic application in antiviral and cancer treatments. These compounds were synthesized through a process starting with 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, indicating the relevance of triazole derivatives in medicinal chemistry (Parameshwara Chary Jilloju et al., 2021).

A study on pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines revealed the synthesis of new compounds containing naphtofuran moiety, emphasizing the versatility of these heterocyclic compounds in generating diverse molecular structures that could have various biological activities (A. Abdelhamid et al., 2012).

Research into 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines has indicated some derivatives show activity in tests predictive of anxiolytic activity, suggesting potential for psychiatric or neurological applications. This also highlights the exploration of triazolo-pyridazines in the search for new therapeutic agents (J. D. Albright et al., 1981).

Advanced Materials and Chemical Synthesis

The synthesis of pyrido[2,3‐d]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety showcased the development of novel compounds with potential for antimicrobial activity, illustrating the application of such chemical frameworks in developing agents against bacterial and fungal species (H. Abdel‐Aziz et al., 2008).

A study focusing on the regio- and diastereoselective synthesis of triazolo[3,4-b]thiadiazin-6-ols and related compounds demonstrates the chemical versatility and potential utility of these structures in creating complex molecules, which could have various industrial and pharmaceutical applications (Mahsa Mohammadlou et al., 2022).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is the Met proto-oncogene variant . This gene encodes a receptor tyrosine kinase, which plays a crucial role in cell growth, differentiation, and oncogenesis .

Mode of Action

The compound interacts with its target by inhibiting the kinase activity of the Met proto-oncogene variant . This inhibition disrupts the signaling pathways regulated by this kinase, leading to changes in cellular processes such as cell proliferation and survival .

Biochemical Pathways

Disruption of these pathways can lead to the inhibition of tumor growth and metastasis .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on the Met proto-oncogene variant. By inhibiting this kinase, the compound can disrupt cell signaling pathways, potentially leading to decreased cell proliferation and increased cell death . This could result in the inhibition of tumor growth and metastasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions.

This compound represents a promising area of study in the field of oncology due to its potential anti-tumor effects .

Eigenschaften

IUPAC Name |

(3-methylsulfanylphenyl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6OS/c1-26-15-5-2-4-14(12-15)18(25)23-9-3-8-22(10-11-23)17-7-6-16-20-19-13-24(16)21-17/h2,4-7,12-13H,3,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWISYFJREUJJBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)N2CCCN(CC2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,3,4-trifluoroanilino)-2-propenoate](/img/structure/B2802144.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2802153.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2802154.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2802158.png)

![2-fluoro-N-(2-methoxy-5-methylphenyl)-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2802162.png)